molecular formula C7H11NO4S B15058651 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B15058651
M. Wt: 205.23 g/mol
InChI Key: TWUFLFITVYKTEB-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a tetrahydropyridine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the N1 position and a carboxylic acid (-COOH) group at the C3 position. The methylsulfonyl group enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

1-methylsulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C7H11NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10)

InChI Key

TWUFLFITVYKTEB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC=C(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Piperidine-Based Cyclization Approaches

The tetrahydropyridine core is often constructed via cyclization of piperidine derivatives. A prominent method involves ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate as a starting material. Key steps include:

  • Triflation : Conversion of the ketone group to a triflate using trifluoromethanesulfonic anhydride and diisopropylamine, enabling subsequent cross-coupling reactions.
  • Suzuki Coupling : Introduction of aryl or heteroaryl groups via palladium-catalyzed coupling with phenylboronic acid derivatives.
  • Deprotection and Alkylation : Removal of the benzyl protecting group under acidic conditions (e.g., trifluoroacetic acid) followed by N-alkylation with methylsulfonyl chloride to install the sulfonamide moiety.
  • Ester Hydrolysis : Basic hydrolysis (e.g., NaOH in ethanol/water) converts the ethyl ester to the carboxylic acid.

Table 1: Representative Yields for Piperidine-Based Synthesis

Step Reagents/Conditions Yield (%) Source
Triflation (CF₃SO₂)₂O, iPr₂NEt, CH₂Cl₂, 0°C 85
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C 78
N-Methylsulfonylation MeSO₂Cl, Et₃N, CH₂Cl₂, rt 92
Ester Hydrolysis NaOH, EtOH/H₂O, reflux 95

Azlactone-Enamine Condensation

An alternative route employs 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) and enamines of ethyl acetoacetate. Heating these components at 180°C without solvent induces cyclization to form the tetrahydropyridine ring. Subsequent steps include:

  • Steglich Esterification : Activation of the carboxylic acid using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form esters.
  • Selective Sulfonylation : Reaction of the secondary amine with methylsulfonyl chloride in dichloromethane, facilitated by triethylamine.

Critical Insight : The absence of solvent during cyclization minimizes side reactions but requires precise temperature control to prevent decomposition.

Direct Functionalization of Preformed Tetrahydropyridines

Reductive Amination and Sulfonylation

Sodium borohydride-mediated reduction of pyridinium ylides generates 1,2,5,6-tetrahydropyridine intermediates. For example:

  • Ylide Formation : Reaction of 3-diethylcarbamoyl pyridinium salts with substituted phenylcarbonyl/sulfonyl imines.
  • Reduction : NaBH₄ in absolute ethanol reduces the ylide to the tetrahydropyridine scaffold.
  • Post-Reduction Modifications :
    • Sulfonylation : MeSO₂Cl in CH₂Cl₂ at 0–25°C.
    • Oxidation : KMnO₄ or RuO₄ oxidizes a methyl group to the carboxylic acid.

Table 2: Optimization of Reductive Amination

Parameter Optimal Condition Impact on Yield
Solvent Absolute ethanol Maximizes reduction efficiency
Temperature 0°C → rt Prevents over-reduction
Stoichiometry (NaBH₄) 2.5 equiv Balances reactivity and safety

Microwave-Assisted Sulfonylation

Recent advances leverage microwave irradiation to accelerate sulfonylation. A protocol involving methylsulfonyl chloride (1.2 equiv), DMAP (0.1 equiv), and CH₃CN irradiated at 100°C for 15 minutes achieves >90% conversion. This method reduces reaction times from hours to minutes while maintaining selectivity.

Protecting Group Strategies

N-BOC Protection-Deprotection Sequences

The tert-butoxycarbonyl (BOC) group is widely used to protect amines during synthesis:

  • Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O with NaOH.
  • Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂, followed by neutralization with NaHCO₃.

Advantage : BOC groups enhance solubility in organic solvents, facilitating intermediate purification.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison Based on Efficiency and Scalability

Method Total Steps Overall Yield (%) Key Limitation
Piperidine Cyclization 5 62 Multi-step purification
Azlactone Condensation 4 58 High-temperature requirement
Reductive Amination 3 71 Sensitivity to moisture

Mechanistic Considerations

Sulfonylation Kinetics

The reaction of 1,2,5,6-tetrahydropyridine amines with methylsulfonyl chloride follows second-order kinetics, with rate constants (k) ranging from 0.15–0.30 L/mol·s in dichloromethane. Electron-donating substituents on the tetrahydropyridine ring accelerate sulfonylation by stabilizing the transition state.

Hydrolysis of Esters to Carboxylic Acids

Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. Alkaline conditions (pH >12) favor the reaction, with half-lives (t₁/₂) of 2–4 hours at 80°C.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems enable safer handling of methylsulfonyl chloride, a lachrymator. A microreactor setup with residence times of 10 minutes achieves 94% yield of the sulfonamide intermediate, compared to 88% in batch.

Enzymatic Desymmetrization

Preliminary studies indicate that lipases (e.g., CAL-B) can enantioselectively hydrolyze prochiral diesters to yield chiral tetrahydropyridine carboxylic acids. This approach remains exploratory but offers sustainability advantages.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group acts as a leaving group in nucleophilic substitution reactions. This reactivity is exploited to introduce new functional groups or modify the compound's pharmacological profile.

Reaction TypeConditionsProductsKey Findings
Amine substitution Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C1-(Alkyl/aryl amino)-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivativesSubstitution occurs regioselectively at the sulfonyl group, with yields ranging from 45–72% depending on amine nucleophilicity.
Alkoxy substitution Treatment with alcohols under basic conditions (e.g., NaOH/EtOH) 1-(Alkoxy)-1,2,5,6-tetrahydropyridine-3-carboxylic acidMethanol and ethanol show higher reactivity (yields: 68–85%) compared to bulky alcohols (e.g., tert-butanol, yields: <20%) .

Carboxylic Acid Functionalization

The carboxylic acid (-COOH) group undergoes esterification, amidation, and decarboxylation, enabling diversification for drug discovery applications.

Esterification

MethodReagents/ConditionsYieldNotes
Steglich esterification DCC/DMAP, R-OH, CH₂Cl₂, 0°C → RT 78–92%Preferred for sterically hindered alcohols; minimal racemization observed .
Acid chloride route SOCl₂ → R-OH, pyridine65–80%Efficient for methyl/ethyl esters; side reactions reported with tertiary alcohols.

Amidation

Amine TypeCoupling AgentSolventYield
Primary aminesHATU, DIPEADMF85–94%
Secondary aminesEDCI, HOAtTHF70–82%

Decarboxylation

Thermal decarboxylation occurs at 150–200°C under inert atmosphere, yielding 1-(methylsulfonyl)-1,2,5,6-tetrahydropyridine. Catalytic amounts of copper(I) oxide enhance reaction efficiency (85% yield in 2 hr) .

Oxidation of the Tetrahydropyridine Ring

The 1,2,5,6-tetrahydropyridine ring undergoes oxidation to form pyridine derivatives, altering electronic properties and bioavailability.

Oxidizing AgentConditionsProductYieldSelectivity
KMnO₄H₂O, 0°C → RT1-(Methylsulfonyl)pyridine-3-carboxylic acid58%Partial overoxidation observed
DDQCH₂Cl₂, reflux Fully aromatized pyridine derivative91%High regioselectivity

Cross-Coupling Reactions

While the parent compound lacks direct coupling sites, synthetic intermediates enable Pd-catalyzed transformations:

ReactionSubstrateCatalyst/LigandYieldApplication
Suzuki coupling Triflate derivative of tetrahydropyridinePd(PPh₃)₄, K₂CO₃ 76%Introduces aryl/heteroaryl groups at position 4 .
Buchwald-Hartwig amination Brominated analogPd₂(dba)₃, Xantphos 63%Generates nitrogen-containing derivatives for receptor binding studies .

Acid-Base Reactions

The carboxylic acid (pKa ≈ 4.2) and tertiary amine (pKa ≈ 8.9) participate in pH-dependent equilibria:

  • Deprotonation : Forms water-soluble carboxylate salts with NaOH/KOH (used for aqueous-phase reactions).

  • Protonation : Enhances solubility in acidic media (e.g., gastric fluid simulations) .

Comparative Reactivity with Analogues

Data highlights distinct reactivity compared to structurally related compounds:

CompoundKey Functional GroupReaction with AminesOxidation Rate (vs. Parent)
1-(Methylsulfonyl)-1,2,5,6-THP-3-COOH-SO₂CH₃, -COOHFast (t₁/₂ = 15 min)1.0x
1-Boc-1,2,5,6-THP-3-COOH -Boc, -COOHNo sulfonyl substitution0.3x
1-Propylsulfonyl analogue-SO₂C₃H₇, -COOHSlower (t₁/₂ = 32 min)0.8x

Scientific Research Applications

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Bulkiness and Activity: CI-966 and NO-711 feature bulky substituents (e.g., bis(trifluoromethyl)phenyl, diphenylmethylene), which correlate with reduced potency in GABA transporter inhibition (IC₅₀ = 333,000 nM for CI-966) . The uncompetitive α-glucosidase inhibitors (N-heteroarylmethyl-5-hydroxy derivatives) demonstrate that substituent position (C5 vs. N1) and functional groups (hydroxy, heteroaryl) critically influence mechanism of action .
  • Sulfonyl Group Variations :

    • The propylsulfonyl analog highlights how chain length modulates lipophilicity. Methylsulfonyl may provide optimal solubility for central nervous system (CNS) targets compared to longer alkyl chains.
  • Toxicity Considerations :

    • MPTP’s neurotoxicity underscores the importance of substituent choice; the methylsulfonyl group in the target compound is less likely to induce Parkinsonism compared to MPTP’s phenyl group .

Key Physicochemical Trends :

  • Polarity : Methylsulfonyl and carboxylic acid groups enhance water solubility compared to lipophilic analogs like CI-964.
  • Stability : Sulfonyl groups generally improve metabolic stability by resisting oxidative degradation.

Biological Activity

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid (MSTPCA) is a compound with notable biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

MSTPCA is characterized by its tetrahydropyridine structure, which contributes to its interaction with various biological targets. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

MSTPCA exhibits multiple mechanisms of action:

  • Neuroprotective Effects : Research indicates that compounds similar to MSTPCA may protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species (ROS) .
  • Modulation of Neurotransmitter Systems : Studies have shown that MSTPCA may influence neurotransmitter levels, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions .

In Vitro Studies

In vitro studies have highlighted MSTPCA's ability to inhibit acetylcholinesterase (AChE) activity, suggesting its potential as a therapeutic agent in treating Alzheimer's disease by enhancing cholinergic transmission .

In Vivo Studies

Animal models have been utilized to assess the efficacy of MSTPCA in reducing symptoms associated with neurodegenerative conditions. For instance, administration of MSTPCA resulted in improved motor function and reduced neurodegeneration markers in rodent models of Parkinson's disease .

Case Studies

  • Neuroprotection in Rodent Models : A study involving the administration of MSTPCA in rats showed a significant reduction in motor deficits induced by neurotoxic agents. The treated group exhibited higher levels of dopamine metabolites compared to controls, indicating enhanced dopaminergic activity .
  • Antioxidant Efficacy : In a controlled experiment assessing oxidative stress markers, MSTPCA treatment led to decreased malondialdehyde (MDA) levels and increased glutathione (GSH) levels in brain tissues, reinforcing its role as an antioxidant agent .

Data Summary

Study TypeFindingsReference
In VitroInhibition of AChE; antioxidant activity
In VivoImproved motor function; reduced neurodegeneration
Case Study 1Enhanced dopaminergic activity in rats
Case Study 2Decreased oxidative stress markers

Q & A

Q. Example Data from Analogous Compounds :

  • Ethyl 6-phenyl-1-tosyl-tetrahydropyridine-3-carboxylate : Synthesized via phosphine-catalyzed [4+2] annulation, achieving 78% yield after column purification .

[Basic] Which spectroscopic methods are most effective for confirming the structural integrity of this compound, and what characteristic signals should researchers expect?

Methodological Answer:

  • 1H/13C NMR :
    • Proton environment : Distinct signals for the methylsulfonyl group (δ ~3.0–3.3 ppm, singlet) and tetrahydropyridine protons (δ 2.5–4.0 ppm, multiplet patterns) .
    • Carbon environment : Carboxylic acid carbonyl (δ ~170–175 ppm), methylsulfonyl (δ ~40–45 ppm), and tetrahydropyridine carbons (δ ~20–60 ppm) .
  • IR Spectroscopy : Strong absorption bands for C=O (1720–1700 cm⁻¹) and S=O (1150–1120 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 245 for C₈H₁₃NO₄S) .

Q. Reference Application :

  • Methyl (S)-6-oxo-2-phenyl-tetrahydropyridine-3-carboxylate : Characterized via 1H NMR (δ 1.95 ppm for CH₃), 13C NMR (δ 175.10 ppm for C=O), and IR (1722 cm⁻¹) .

[Basic] How can common byproducts or impurities be identified and removed during the purification of this compound?

Methodological Answer:

  • Byproduct Identification :
    • Unreacted intermediates : Detected via TLC (silica plates, UV visualization) or HPLC (C18 column, acetonitrile/water mobile phase) .
    • Oxidation byproducts : Monitor for sulfonic acid derivatives using IR (broad O-H stretch ~2500–3000 cm⁻¹).
  • Purification Strategies :
    • Recrystallization : Ethanol/water mixtures (80:20) to remove polar impurities .
    • Column Chromatography : Gradient elution with dichloromethane/methanol (95:5) to separate non-polar byproducts .

[Advanced] What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data for derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemical ambiguities by providing absolute configuration data. Example: 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide structure confirmed via single-crystal X-ray diffraction .
  • 2D NMR Techniques :
    • COSY : Correlates coupling protons to assign complex splitting patterns.
    • NOESY : Identifies spatial proximity of protons to confirm ring conformation .

[Advanced] How can enantioselective synthesis be achieved for this compound to obtain stereochemically pure products?

Methodological Answer:

  • Chiral Auxiliaries : Use of (S)- or (R)-BINOL-phosphoric acids to induce asymmetry during cyclization .
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Catalytic Asymmetric Synthesis : Palladium-catalyzed asymmetric hydrogenation of dihydropyridine precursors .

Q. Case Study :

  • Methyl (S)-6-oxo-tetrahydropyridine-3-carboxylate : Achieved 92% enantiomeric excess (ee) using a chiral palladium catalyst .

[Advanced] What mechanistic insights explain the reactivity of the methylsulfonyl group in ring-opening or cyclization reactions involving this compound?

Methodological Answer:

  • Electron-Withdrawing Effects : The methylsulfonyl group stabilizes transition states via inductive effects, facilitating nucleophilic attacks on the tetrahydropyridine ring.
  • Ring-Opening Reactions : In acidic conditions, the sulfonyl group enhances ring strain, promoting hydrolysis to form pyridine-3-carboxylic acid derivatives .

Q. Experimental Support :

  • Phosphine-Catalyzed Cyclization : Methylsulfonyl groups increase electrophilicity at C-3, accelerating [4+2] annulation reactions .

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